Cas no 773793-51-4 (1H-Pyrazole-1-carboximidamide,4-nitro-)

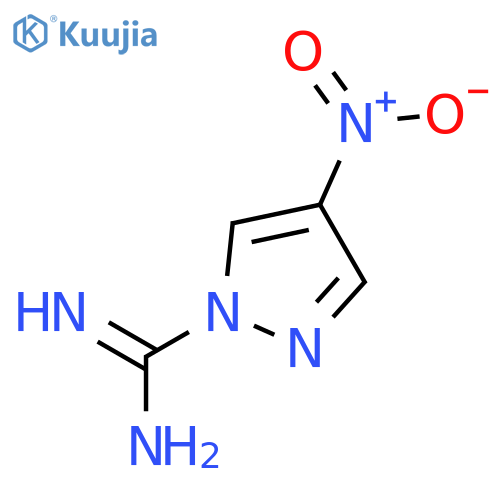

773793-51-4 structure

商品名:1H-Pyrazole-1-carboximidamide,4-nitro-

CAS番号:773793-51-4

MF:C4H5N5O2

メガワット:155.114799261093

MDL:MFCD09751589

CID:552153

PubChem ID:45091686

1H-Pyrazole-1-carboximidamide,4-nitro- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-1-carboximidamide,4-nitro-

- 1H-Pyrazole-1-carboximidamide,4-nitro-(9CI)

- 773793-51-4

- 4-Nitro-1H-pyrazole-1-carboximidamide

- MFCD09751589

- 1-guanyl-4-nitropyrazole

- SCHEMBL7760014

- AKOS006329227

- 4-nitropyrazole-1-carboximidamide

- SY280756

-

- MDL: MFCD09751589

- インチ: InChI=1S/C4H5N5O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2H,(H3,5,6)

- InChIKey: GWMAVQBKDIWTPH-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NN1C(=N)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 155.04445

- どういたいしつりょう: 155.044

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114A^2

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- PSA: 110.83

1H-Pyrazole-1-carboximidamide,4-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY280756-5g |

4-Nitropyrazole-1-carboximidamide |

773793-51-4 | ≥95% | 5g |

¥11875.00 | 2024-07-09 | |

| eNovation Chemicals LLC | Y1186679-5g |

4-Nitropyrazole-1-carboximidamide |

773793-51-4 | 95% | 5g |

$1375 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212035-5g |

4-Nitro-1H-pyrazole-1-carboximidamide |

773793-51-4 | 98% | 5g |

¥15437.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1186679-5g |

4-Nitropyrazole-1-carboximidamide |

773793-51-4 | 95% | 5g |

$1375 | 2025-02-28 |

1H-Pyrazole-1-carboximidamide,4-nitro- 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

773793-51-4 (1H-Pyrazole-1-carboximidamide,4-nitro-) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:773793-51-4)1H-Pyrazole-1-carboximidamide,4-nitro-

清らかである:99%

はかる:5g

価格 ($):1489.0